molecular formula C10H12O B145568 4'-Methylpropiophenone CAS No. 5337-93-9

4'-Methylpropiophenone

Cat. No. B145568
CAS RN: 5337-93-9
M. Wt: 148.2 g/mol
InChI Key: PATYHUUYADUHQS-UHFFFAOYSA-N
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Description

4'-Methylpropiophenone (MPP) is a chemical compound that has been the subject of various studies due to its relevance in pharmaceuticals and organic chemistry. It is a molecule that can be modified and used in different chemical reactions to produce a variety of compounds with potential therapeutic effects or for the development of materials with specific properties.

Synthesis Analysis

The synthesis of derivatives of MPP has been explored in several studies. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, producing tetraarylethanes and phenylisochroman-3-ones . Another study focused on the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol, which involved the use of various oxidants and provided insights into the optimal conditions for polymer yield and molecular weight . Additionally, the synthesis of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids demonstrated the ability to modulate the affinity of hemoglobin for oxygen, indicating potential medical applications .

Molecular Structure Analysis

The molecular structure and conformational stability of MPP have been investigated through combined experimental and theoretical studies. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods like DFT, have been used to analyze the vibrational spectra and predict the chemical shifts in MPP. These studies have provided a detailed interpretation of the spectra and insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which indicate intramolecular charge transfer .

Chemical Reactions Analysis

MPP is involved in various chemical reactions, including electrocarboxylation, which has been studied under mild conditions. The efficiency of this reaction was shown to depend on the nucleophilic nitrogen atom and the OH group of the inductors used, highlighting the potential for enantiodiscrimination in the electrocarboxylation process . Furthermore, the solvatochromism of nitro-substituted phenolates derived from MPP has been explored, revealing their potential use as solvatochromic switches and probes for investigating solvent mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPP and its derivatives have been characterized in various studies. Thermal stability, electrochemical properties, and solvatochromism are among the properties that have been examined. For example, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer is a semiconductor with specific HOMO and LUMO energy levels and an optical band gap, which are important for its potential applications . The solvatochromic behavior of nitro-substituted phenolates also provides valuable information about the interaction of these compounds with different solvents .

Scientific Research Applications

Asymmetric Electrocarboxylation

4'-Methylpropiophenone has been studied for its applications in asymmetric electrocarboxylation, which is a chemical process involving the addition of a carboxylate group to an organic molecule. Zhao et al. (2011) investigated the alkaloid-induced electrocarboxylation of 4'-methylpropiophenone under mild conditions, focusing on the role of nucleophilic quinuclidine nitrogen atoms and OH groups in efficient enantiodiscrimination (Zhao et al., 2011).

Molecular Structure and Spectroscopy

Karunakaran and Balachandran (2014) conducted combined experimental and theoretical studies on the structure and vibrational spectra of 4'-methylpropiophenone. Their research included analyses using FT-IR and FT-Raman spectra, and they also investigated hyperpolarizability and other electronic properties (Karunakaran & Balachandran, 2014).

Applications in Organic Synthesis

Wakui et al. (2004) explored the use of 2-hydroxy-2-methylpropiophenone in organic synthesis, particularly in palladium-catalyzed reactions with aryl bromides. This process results in multiple arylations via successive C-C and C-H bond cleavages, leading to the formation of complex organic compounds (Wakui et al., 2004).

Hemoglobin Allosteric Modifiers

Research by Randad et al. (1991) identified the potential of certain derivatives of 2-methylpropiophenone as allosteric modifiers of hemoglobin. These compounds could decrease the oxygen affinity of human hemoglobin A and might be useful in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Photoinitiator in Polymerization

Shin, Yu, and Kim (2017) determined the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a widely used photoinitiator, in various media. This research aids in predicting the concentration of this compound during photo-polymerization processes in microfluidic devices (Shin, Yu, & Kim, 2017).

Magnetic Field Effects on Radical Reactions

Vink and Woodward (2004) studied the impact of weak magnetic fields on radical recombination reactions in isotropic solutions. They found that magnetic fields above 5 mT decreased the rate of radical recombination following the photodissociation of a derivative of 2-methylpropiophenone (Vink & Woodward, 2004).

Safety And Hazards

Exposure to 4’-Methylpropiophenone should be avoided as it can result in serious health effects such as respiratory irritation, pulmonary edema, and even death in extreme cases . Dust formation should also be avoided as it can lead to inhalation of the substance and subsequent health risks .

Future Directions

The direct exploitation of ‘electrons’ as reagents in synthetic organic transformations is on the verge of a renaissance by virtue of its greenness, sustainability, atom economy, step economy and inherent safety . As such, 4’-Methylpropiophenone, with its unique properties and applications, is expected to play a significant role in this field .

properties

IUPAC Name

1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYHUUYADUHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201535
Record name p-Methylpropiophenone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylpropiophenone

CAS RN

5337-93-9
Record name 4′-Methylpropiophenone
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Record name p-Methylpropiophenone
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Record name 4'-Methylpropiophenone
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Record name p-Methylpropiophenone
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Record name p-methylpropiophenone
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Record name P-METHYLPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
781
Citations
V Karunakaran, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2014 - Elsevier
… of our knowledge no ab initio HF/DFT frequency calculations of 4′-methylpropiophenone have been reported so far. Chemically 4′-methylpropiophenone is called 1-(4-methylphenyl) …
Number of citations: 25 www.sciencedirect.com
SF Zhao, MX Zhu, K Zhang, H Wang, JX Lu - Tetrahedron letters, 2011 - Elsevier
The alkaloid-induced electrocarboxylation of 4-methylpropiophenone is examined in mild conditions. Comparative studies with several inductors indicate that the efficient …
Number of citations: 44 www.sciencedirect.com
U Hubicka, J Krzek… - Journal of liquid …, 2012 - Taylor & Francis
… Densitometric measurements were done at 260 nm for tolperisone hydrochloride and 4-methylpropiophenone and at 570 nm for piperidine hydrochloride. The method is specific, …
Number of citations: 4 www.tandfonline.com
P Kavanagh, J O'Brien, JD Power… - Drug testing and …, 2013 - Wiley Online Library
… The major products were found to be iso-mephedrone, 4-methylpropiophenone, 4-methylphenylacetone, two pyrazine derivatives formed by the dimerization of mephedrone, N-…
LC Jhaveri, HB Naik - J. Indian Chem. Soc.;(India), 1979 - osti.gov
The work was undertaken with the intention to introduce a new ligand for the gravimetric determination of vanadium(V). 2-hydroxy-4-methyl-propiophenone oxime yields a crystalline …
Number of citations: 2 www.osti.gov
G McLaughlin, MH Baumann… - Drug testing and …, 2018 - Wiley Online Library
… A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) was added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The …
A Shiozawa, K Narita, G Izumi, S Kurashige… - European journal of …, 1995 - Elsevier
Some novel 2-methyl-3-aminopropiophenones were synthesized and their centrally acting muscle relaxant activities were evaluated for an inhibitory effect on the flexor reflex in rats. …
Number of citations: 36 www.sciencedirect.com
SD McDermott, JD Power, P Kavanagh… - Forensic science …, 2011 - Elsevier
During the analysis of “seized samples”, suspected of containing 4-methylmethcathinone (mephedrone) and N-ethylcathinone (ethcathinone) additional compounds were observed in …
Number of citations: 56 www.sciencedirect.com
G McLaughlin, N Morris, PV Kavanagh… - Drug testing and …, 2017 - Wiley Online Library
… This route involved the bromination of 4-methylpropiophenone, which yielded 4-methyl-2-bromopropiophenone that was then reacted with methylamine hydrochloride and triethylamine …
K Tsujihara, M Hongu, K Saito… - Journal of Medicinal …, 1999 - ACS Publications
In our studies of Na + -glucose cotransporter (SGLT) inhibitors as antidiabetic agents, a series of novel 4‘-dehydroxyphlorizin derivatives substituted on the B ring was prepared and …
Number of citations: 187 pubs.acs.org

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